N-(6-chloro-1,3-benzothiazol-2-yl)guanidine
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)guanidine is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 6th position of the benzothiazole ring and a guanidine group attached to the 2nd position
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and thereby modulating its activity .
Biochemical Pathways
Based on the pharmacological evaluation of similar compounds, it can be inferred that this compound might influence pathways related to inflammation and pain .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory and analgesic activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)guanidine typically involves the following steps:
Formation of 6-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield 6-chloro-1,3-benzothiazole.
Introduction of the Guanidine Group: The 6-chloro-1,3-benzothiazole is then reacted with guanidine hydrochloride in the presence of a base such as sodium methoxide. The reaction is typically carried out in a solvent like methanol under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation. The reactions are carried out in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its antimicrobial and antifungal properties.
Medicine: It is being explored for its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)acetamide
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)guanidine is unique due to the presence of the guanidine group, which imparts distinct biological activities compared to other benzothiazole derivatives. The guanidine group enhances its ability to interact with specific molecular targets, making it a promising candidate for various therapeutic applications.
Properties
IUPAC Name |
2-(6-chloro-1,3-benzothiazol-2-yl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLLIQSDONCKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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